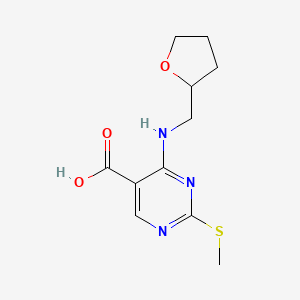
2-(3,4-Difluorobenzoyl)-6-methoxypyridine
Descripción general
Descripción
“2-(3,4-Difluorobenzoyl)-6-methoxypyridine” is a chemical compound. Based on its name, it likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to a benzoyl group (a benzene ring attached to a carbonyl group) at the 2-position. The benzoyl group is substituted with two fluorine atoms at the 3 and 4 positions. Additionally, there is a methoxy group (an oxygen atom bonded to a methyl group) attached to the 6-position of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the difluorobenzoyl and methoxy groups onto the pyridine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would consist of a pyridine ring with a difluorobenzoyl group attached at the 2-position and a methoxy group at the 6-position. The presence of the electronegative fluorine atoms and the polar methoxy group would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data or literature on “this compound”, it’s not possible to provide these details .Aplicaciones Científicas De Investigación
Antagonistic Properties and Bone Turnover Models
- 2-(3,4-Difluorobenzoyl)-6-methoxypyridine has been highlighted in studies due to its antagonistic properties, specifically as an alpha(v)beta(3) antagonist. The compound has shown promising results in vitro with significant potential for treating conditions like osteoporosis. Its efficacy in bone turnover models and good pharmacokinetics in various animals positions it for further clinical development (Hutchinson et al., 2003).
Metabolic Pathway Analysis
- The compound's metabolic pathways have been a subject of research, particularly in the study of novel anti-cancer drugs. Studies have delved into understanding its extensive metabolization into various metabolites and the pathways involved, highlighting its significance in the development of pharmacological treatments (Jaeick Lee et al., 2004).
Photophysical and Electrochemical Studies
- Research into the photophysical and electrochemical properties of complexes involving this compound ligands has shed light on their potential applications in fields like material science and photodynamic therapy. The unique properties of these complexes, such as their photophysical behavior and coordination patterns, are critical for their potential utility in various scientific applications (Wu et al., 2007).
Synthesis and Characterization of Derivatives
- The synthesis and characterization of derivatives of this compound have been extensively studied. Research focuses on developing efficient synthesis methods and understanding the molecular structures, providing foundational knowledge essential for advancing the use of this compound in various scientific domains (Hirokawa et al., 2000).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions should be taken while handling this compound due to the presence of the fluorine atoms, which can form corrosive and toxic hydrofluoric acid upon contact with water or humid air .
Direcciones Futuras
The potential applications and future directions for a compound like “2-(3,4-Difluorobenzoyl)-6-methoxypyridine” would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be of interest in fields like medicinal chemistry or materials science, but without specific research or data, it’s not possible to predict future directions .
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-6-9(14)10(15)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHGCZGAUASTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220832 | |
| Record name | (3,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-54-6 | |
| Record name | (3,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)










